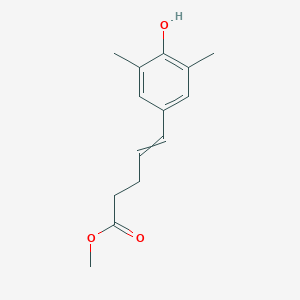
Methyl 5-(4-hydroxy-3,5-dimethylphenyl)pent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-hydroxy-3,5-diméthylphényl)pent-4-énoate de méthyle est un composé organique de formule moléculaire C14H18O3. Il est caractérisé par la présence d'un groupe hydroxyle et de deux groupes méthyle liés à un cycle phényle, qui est lui-même lié à un groupe ester pent-4-énoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(4-hydroxy-3,5-diméthylphényl)pent-4-énoate de méthyle implique généralement l'estérification de l'acide 5-(4-hydroxy-3,5-diméthylphényl)pent-4-énoïque avec du méthanol en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction est réalisée sous reflux pour assurer une conversion complète de l'acide en ester.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés d'estérification similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et des conditions de réaction optimisées peuvent améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(4-hydroxy-3,5-diméthylphényl)pent-4-énoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.
Réduction : Le groupe ester peut être réduit en alcool.
Substitution : Le groupe hydroxyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation d'acide 5-(4-oxo-3,5-diméthylphényl)pent-4-énoïque.
Réduction : Formation de 5-(4-hydroxy-3,5-diméthylphényl)pent-4-én-1-ol.
Substitution : Formation de divers dérivés substitués selon les réactifs utilisés.
Applications De Recherche Scientifique
Le 5-(4-hydroxy-3,5-diméthylphényl)pent-4-énoate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de divers produits industriels.
Mécanisme d'action
Le mécanisme d'action du 5-(4-hydroxy-3,5-diméthylphényl)pent-4-énoate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec des molécules biologiques, influençant leur structure et leur fonction. Le groupe ester peut subir une hydrolyse pour libérer la forme acide active, qui peut interagir avec les enzymes et les récepteurs dans les systèmes biologiques.
Mécanisme D'action
The mechanism of action of Methyl 5-(4-hydroxy-3,5-dimethylphenyl)pent-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Composés similaires
4-hydroxy-3,5-diméthoxybenzoate de méthyle : Structure similaire mais avec des groupes méthoxy au lieu de groupes méthyle.
4-hydroxy-3,5-diméthylbenzoate de méthyle : Structure similaire mais sans le groupe pent-4-énoate.
Unicité
Le 5-(4-hydroxy-3,5-diméthylphényl)pent-4-énoate de méthyle est unique en raison de la présence à la fois du groupe hydroxyle et du groupe pent-4-énoate, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
866082-53-3 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
methyl 5-(4-hydroxy-3,5-dimethylphenyl)pent-4-enoate |
InChI |
InChI=1S/C14H18O3/c1-10-8-12(9-11(2)14(10)16)6-4-5-7-13(15)17-3/h4,6,8-9,16H,5,7H2,1-3H3 |
Clé InChI |
QVRHRCYQKPJDNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C=CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


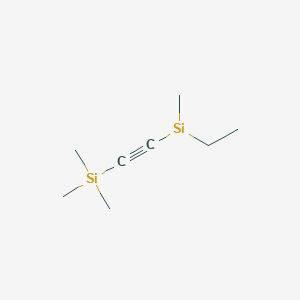
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)


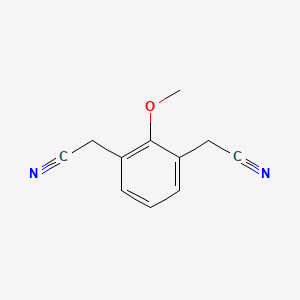
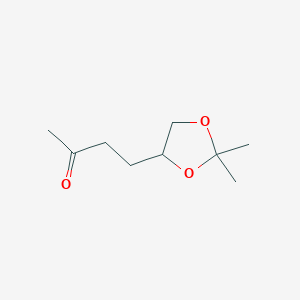
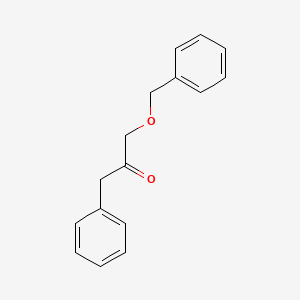
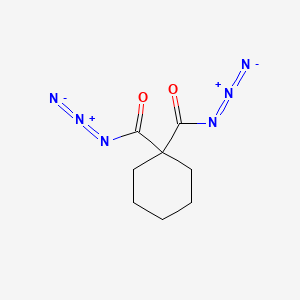
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
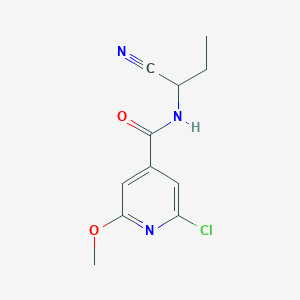

![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
